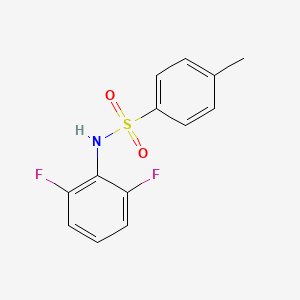

N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2S/c1-9-5-7-10(8-6-9)19(17,18)16-13-11(14)3-2-4-12(13)15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDRBOCQOBNIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2,6-difluoroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to streamline the production process. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonamide group.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as water or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Electrophilic Aromatic Substitution: Electrophiles like nitric acid, bromine, or sulfuric acid in the presence of catalysts or under specific temperature conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides or sulfonic acids.

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced forms.

Electrophilic Aromatic Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit notable antibacterial properties. N-(2,6-Difluorophenyl)-4-methylbenzenesulfonamide has been evaluated for its effectiveness against various bacterial strains. Studies indicate that the introduction of fluorine atoms enhances the compound's lipophilicity, potentially improving its interaction with bacterial membranes and increasing its antimicrobial efficacy .

Anticancer Research

The compound has also been investigated as a potential anticancer agent. Its structural modifications have been linked to the inhibition of specific cancer cell lines. For instance, derivatives of sulfonamides have shown promising results in inhibiting tumor growth in preclinical models, suggesting that this compound could be a candidate for further development in oncology .

Material Science

Photo- and Electroluminescent Properties

Recent studies have explored the use of this compound in the development of materials with photo- and electroluminescent properties. The incorporation of fluorinated groups has been shown to enhance the photophysical characteristics of organic compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystal Engineering

The compound's crystal structure has been analyzed to understand the effects of substituents on its packing and stability. Such studies are crucial for designing new materials with desired mechanical and thermal properties. The crystal engineering of sulfonamides can lead to innovative applications in drug formulation and delivery systems .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial growth at varying concentrations, indicating its potential as an effective antibacterial agent.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that modifications of this compound resulted in enhanced cytotoxicity compared to standard treatments. These findings suggest a pathway for developing new chemotherapeutic agents based on this compound.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Effective against Staphylococcus aureus |

| Anticancer research | Inhibits growth in human cancer cell lines | |

| Material Science | Photo- and electroluminescent materials | Enhanced photophysical properties observed |

| Crystal engineering | Improved mechanical stability noted |

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

The substitution pattern on the aryl ring significantly impacts molecular geometry. Key comparisons include:

*Estimated based on formula C₁₉H₁₅F₂N₃O₂S .

- Torsion Angles and Conformation : The 2,6-dimethylphenyl analog exhibits a bent conformation (88.0° torsion angle), contrasting sharply with the near-planar -51.6° angle in the unsubstituted phenyl derivative . Fluorine’s electronegativity likely induces distinct torsional strain in the difluorophenyl variant, though experimental data is lacking.

- Ring Tilt: The 2,6-dimethylphenyl compound shows a 49.8° tilt between benzene rings, intermediate between the phenyl (68.4°) and 3,5-dimethylphenyl (53.9°) analogs .

Spectroscopic and Analytical Data

- NMR : Fluorine substituents in the difluorophenyl compound would produce distinct ¹⁹F NMR signals, as seen in related compounds (e.g., 112.9 ppm for C9 in a ruthenium complex ).

- Mass Spectrometry : HRMS data for a difluorophenyl-containing ruthenium ligand (C₁₉H₁₅F₂N₃O₂SNa⁺, m/z 410.0748) highlights the precision required for characterizing such derivatives .

Biological Activity

N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

The compound primarily exerts its effects through the inhibition of specific kinases involved in cancer progression. Notably, it has been shown to inhibit B-Raf kinase, which plays a crucial role in the Raf/MEK/ERK signaling pathway that is often dysregulated in various cancers. The over-activation of B-Raf is linked to melanoma and other malignancies, making it a significant target for therapeutic intervention .

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 0.89 | |

| HL-60 (acute promyelocytic leukemia) | 5.00 | |

| AGS (gastric adenocarcinoma) | 9.63 | |

| Colon cancer cell lines (HCT116) | < 0.1 | |

| Melanoma cell lines | Varies |

These results indicate that the compound has potent anticancer properties, with particularly low IC50 values suggesting high efficacy against specific types of cancer cells.

Induction of Apoptosis

The biological activity of this compound is also characterized by its ability to induce apoptosis in cancer cells. In experiments involving AGS cells, treatment with this compound resulted in significant cell cycle arrest and increased apoptosis markers:

- SubG0 Phase Arrest : The percentage of cells in the subG0 phase increased significantly upon treatment, indicating induction of apoptosis.

- Caspase Activation : The compound activated caspases -8 and -9, which are critical mediators of the apoptotic pathway .

Case Studies and Research Findings

- In Vitro Studies : In vitro studies have shown that this compound effectively inhibited B-Raf kinase activity and reduced cell viability across multiple cancer cell lines. The compound's mechanism involves disrupting the signaling pathways that promote tumor survival and proliferation .

- Animal Models : Preclinical studies using mouse models have demonstrated that this compound can significantly reduce tumor size in xenograft models of melanoma and colorectal cancer. These findings support its potential as a therapeutic agent in clinical settings .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance observed with monotherapy approaches .

Q & A

Q. Basic

- Derivative design : Introduce substituents (e.g., chloro, nitro) at the 4-methyl position to modulate lipophilicity and target binding .

- Bioassays :

- SAR analysis : Correlate substituent electronic profiles (Hammett σ constants) with bioactivity using regression models .

How should researchers address contradictions in reported biological activity data for sulfonamide analogs?

Q. Advanced

- Replication : Standardize assay conditions (e.g., pH, temperature) and use internal controls (e.g., flumetsulam as a reference herbicide) .

- Meta-analysis : Aggregate data from multiple studies to identify outliers. For example, discrepancies in IC50 values may arise from variations in ALS isoform specificity .

- Structural validation : Re-examine compound purity via HPLC (≥98% purity) and confirm stereochemistry via X-ray crystallography to rule out impurity-driven anomalies .

What computational tools are effective for predicting the physicochemical properties of this sulfonamide?

Q. Advanced

- Lipophilicity : Use ChemAxon or Molinspiration to calculate logP values, critical for assessing membrane permeability.

- Solubility : COSMO-RS simulations predict aqueous solubility, guiding formulation studies .

- Docking studies : AutoDock Vina models interactions with ALS (PDB ID: 1NVS) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.